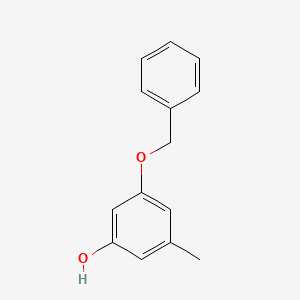

3-(Benzyloxy)-5-methylphenol

Description

Significance of Benzyloxylated Phenols in Modern Organic Chemistry

Benzyloxylated phenols are a class of compounds where the hydrogen of a phenolic hydroxyl group is replaced by a benzyl (B1604629) group (a phenylmethyl group). This modification is of great importance in multi-step organic synthesis. The benzyl group often serves as a protecting group for the hydroxyl functionality of phenols. organic-chemistry.org This is crucial because the phenolic proton is acidic and can interfere with many common organic reactions. savemyexams.com By converting the hydroxyl group to a benzyl ether, chemists can prevent this interference, allowing other transformations to be carried out on different parts of the molecule. organic-chemistry.org

The benzyl ether is favored as a protecting group due to its relative stability under a wide range of reaction conditions, including acidic, basic, and some oxidative and reductive environments. Furthermore, it can be selectively removed (deprotected) under specific conditions, often through catalytic hydrogenation, to regenerate the original phenol (B47542). This strategic use of the benzyl group is a cornerstone of modern synthetic chemistry, enabling the construction of complex natural products, pharmaceuticals, and materials.

Overview of the Phenolic Scaffold in Advanced Synthetic Chemistry

The phenol scaffold is a fundamental structural motif found in a vast array of important molecules, including natural products, top-selling pharmaceuticals, and agrochemicals. chemrxiv.orgresearchgate.net Phenols are also key industrial feedstocks, increasingly available from renewable biomass sources like lignin. rsc.orgresearchgate.net This prevalence has driven extensive research into methods for modifying and functionalizing the phenolic ring. rsc.org

A significant area of focus is the direct functionalization of the carbon-hydrogen (C-H) bonds of the phenol ring. rsc.orgresearchgate.net This approach is highly efficient and atom-economical, as it avoids the need for pre-functionalized starting materials. researchgate.net The hydroxyl group on the phenol ring is a powerful activating group, meaning it increases the electron density of the aromatic ring and makes it more susceptible to electrophilic attack, particularly at the ortho and para positions. savemyexams.com

Researchers have developed numerous catalytic methods to control the chemo- and regioselectivity of these C-H functionalization reactions, allowing for the precise installation of new carbon-carbon and carbon-heteroatom bonds. chemrxiv.org These advanced synthetic strategies unlock the potential of simple phenols as versatile building blocks for creating molecularly complex and valuable compounds. researchgate.netresearchgate.net

Research Trajectories for Alkylated and Etherified Phenols

The alkylation and etherification of phenols are classic yet continually evolving areas of chemical research. These reactions produce alkylphenols and phenyl ethers, which have widespread applications. For example, anisole (B1667542) (methoxybenzene) and its derivatives are important intermediates in the pharmaceutical industry. tandfonline.comresearchgate.net

A major challenge in phenol alkylation is controlling the selectivity between C-alkylation (attachment of the alkyl group to the aromatic ring) and O-alkylation (attachment to the phenolic oxygen to form an ether). tandfonline.comresearchgate.net Current research focuses on developing new catalytic systems that can precisely control the outcome of these reactions. tandfonline.com This includes the use of various solid acid and basic catalysts, zeolites, and ionic liquids to improve selectivity and yield. researchgate.net

Recent advancements also explore greener and more sustainable methods. This includes the use of less hazardous alkylating agents like dimethyl carbonate and the development of light-assisted reactions that can proceed under mild conditions. acs.orgresearchgate.net The ongoing goal is to create more efficient, selective, and environmentally benign processes for producing these industrially significant compounds. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-11-7-13(15)9-14(8-11)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOPQGDDTOUNDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of 3 Benzyloxy 5 Methylphenol and Its Analogues

Established Synthetic Pathways to 3-(Benzyloxy)-5-methylphenol

Traditional methods for the synthesis of this compound primarily rely on well-established organic reactions, namely the Williamson ether synthesis. These pathways typically involve the benzylation of a suitable methylphenol precursor.

Benzylation Reactions of Methylphenols

The most direct route to this compound involves the selective O-benzylation of 5-methylresorcinol (orcinol). This reaction is a specific application of the Williamson ether synthesis, a widely used method for forming ethers from an organohalide and a deprotonated alcohol. In this case, the phenoxide ion generated from 5-methylresorcinol acts as a nucleophile, attacking the electrophilic carbon of a benzyl (B1604629) halide, most commonly benzyl chloride or benzyl bromide.

The reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide. Common bases employed for this purpose include potassium carbonate, sodium hydroxide, and sodium hydride. The choice of solvent is also crucial and often involves polar aprotic solvents like N,N-dimethylformamide (DMF), acetone, or acetonitrile, which can solvate the cation of the base while not interfering with the nucleophilic attack.

A representative procedure for a related compound, 3-(benzyloxy)-2-methylphenol, involves stirring 2-methylresorcinol with anhydrous potassium carbonate in DMF, followed by the addition of benzyl chloride. The mixture is then heated to facilitate the reaction. A similar approach can be readily adapted for the synthesis of this compound from 5-methylresorcinol.

Table 1: Typical Reagents and Conditions for Benzylation of Methylphenols

| Reagent/Condition | Role | Common Examples |

| Methylphenol | Starting material | 5-Methylresorcinol (Orcinol) |

| Benzylating Agent | Source of benzyl group | Benzyl chloride, Benzyl bromide |

| Base | Deprotonation of phenol (B47542) | K₂CO₃, NaOH, NaH |

| Solvent | Reaction medium | DMF, Acetone, Acetonitrile |

| Temperature | Reaction rate acceleration | Room temperature to reflux |

Multi-step Synthetic Sequences involving Phenol and Methylation/Benzylation Steps

In some instances, a multi-step synthetic sequence may be employed to achieve the desired substitution pattern, especially when the starting materials are more readily available or when specific regioselectivity is required. These sequences can involve the strategic introduction of the methyl and benzyloxy groups onto a simpler phenolic core.

For example, a synthesis could commence with a dihydroxybenzene derivative that is first selectively protected, then methylated, and finally benzylated, followed by deprotection if necessary. The order of these steps is critical to ensure the correct final arrangement of the substituents on the aromatic ring. The Williamson ether synthesis remains a key reaction in these multi-step approaches for the introduction of the benzyl ether linkage. The synthesis of various m-aryloxy phenols often involves multi-step processes where etherification is a crucial step.

Novel and Modified Synthetic Protocols

To address some of the limitations of classical synthetic methods, such as long reaction times, harsh conditions, and the use of hazardous solvents, several novel and modified protocols have been developed. These include the use of microwave irradiation and phase-transfer catalysis to enhance the efficiency and green credentials of the synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of synthesizing this compound, microwave irradiation can significantly reduce reaction times for the Williamson ether synthesis compared to conventional heating methods. The efficient absorption of microwave energy by polar molecules leads to rapid and uniform heating, often resulting in higher yields and cleaner reactions.

Studies have shown that the benzylation of phenols can be carried out efficiently under microwave irradiation, often in the absence of a solvent or using a minimal amount of a high-boiling polar solvent. For instance, the microwave-assisted synthesis of alkyl aryl ethers has been demonstrated to be a practical and greener alternative to traditional methods. This technique is particularly advantageous for high-throughput synthesis and process intensification.

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzylation of Phenols

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Low |

| Solvent Usage | Often requires large volumes | Can be solvent-free or with minimal solvent |

| Yields | Variable | Often higher |

| By-product Formation | Can be significant | Often reduced |

Phase Transfer Catalysis in Benzyloxylation Reactions

Phase-transfer catalysis (PTC) is another valuable technique for improving the efficiency of the Williamson ether synthesis, particularly when dealing with reactants that are soluble in different, immiscible phases. In the benzylation of 5-methylresorcinol, the phenoxide salt is typically soluble in an aqueous phase, while the benzyl halide is soluble in an organic phase. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the benzyl halide.

This method offers several advantages, including the use of inexpensive and less hazardous solvents like water and toluene (B28343), milder reaction conditions, and often eliminates the need for anhydrous reagents. The catalytic nature of the process means that only a small amount of the phase-transfer agent is required. The kinetics and mechanism of phase-transfer catalyzed alkylation of phenols have been studied, providing a deeper understanding of the factors that influence reaction rates.

Selective Protection and Deprotection Strategies for Phenolic Hydroxyls

A key challenge in the synthesis of this compound from 5-methylresorcinol is achieving selective monobenzylation, as the starting material possesses two phenolic hydroxyl groups. To address this, strategies involving the selective protection and deprotection of one of the hydroxyl groups can be employed.

This involves reacting the diol with a protecting group that can be selectively introduced at one position, followed by benzylation of the remaining free hydroxyl group, and finally, removal of the protecting group. The choice of protecting group is critical and depends on its ease of introduction, stability under the benzylation conditions, and the mildness of the conditions required for its removal. While this adds extra steps to the synthesis, it provides a high degree of control over the regioselectivity of the benzylation reaction. The principles of regioselective protection have been successfully applied to other dihydroxybenzene derivatives, providing a framework for developing a selective synthesis of the target molecule.

Regioselectivity and Stereoselectivity in Synthesis

The strategic synthesis of this compound and its structurally diverse analogues necessitates precise control over reaction outcomes. Regioselectivity, the control of where on a molecule a reaction occurs, and stereoselectivity, the control of the spatial orientation of the products, are paramount. While this compound itself is an achiral molecule, the principles of regioselectivity are critical for its efficient preparation, particularly in distinguishing between the two chemically similar hydroxyl groups of its precursor, 5-methylresorcinol (orcinol). Furthermore, the synthesis of chiral analogues, which are common in bioactive molecules, brings the challenge of stereoselectivity to the forefront.

Regioselectivity in Synthesis

Regiochemical control is a central challenge in the functionalization of resorcinol derivatives due to the high electron density of the aromatic ring, which is strongly activated by two hydroxyl groups. This control can be broadly categorized into selectivity in O-alkylation (functionalization of the hydroxyl groups) and C-substitution (functionalization of the aromatic ring).

O-Alkylation Selectivity

The synthesis of this compound from 5-methylresorcinol requires the selective mono-benzylation of one of the two hydroxyl groups. In an unsymmetrical resorcinol analogue, the hydroxyl groups are chemically distinct, but in a symmetrical precursor like 5-methylresorcinol, the initial challenge is preventing dialkylation. The regioselectivity of O-alkylation in resorcinol systems is highly dependent on the reaction conditions, particularly the choice of base and solvent. Weak bases, for example, can promote the formation of hydrogen-bonded monoanions, which can lead to good regioselectivity in subsequent alkylation steps nih.gov.

Alkylation of resorcinols can lead to a mixture of O-alkylated and C-alkylated products. The solvent system plays a crucial role in directing the outcome. For instance, studies on the alkylation of resorcinol and its methyl-substituted derivatives have shown that reactions in anhydrous organic solvents can yield different product distributions compared to those in aqueous solutions tandfonline.com. Resorcinol monomethyl ethers tend to give predominantly ortho-substituted products in dry organic solvents, while a mixture of ortho-, para-, and O-alkylated products is often observed in aqueous media tandfonline.com.

| Precursor Type | Reaction | Conditions | Primary Outcome/Controlling Factor |

| Substituted Resorcinol | O-Alkylation | Weak base (e.g., K₂CO₃), Acetone | Good regioselectivity for mono-alkylation, explained by the preferential formation of H-bonded monoanions nih.gov. |

| Resorcinol | Alkylation | Alkyl bromides, Anhydrous Organic Solvents | Leads to a mix of mono- and dialkylated resorcinols and alkyl cyclohexenediones tandfonline.com. |

| Resorcinol Monomethyl Ether | Alkylation | Anhydrous Organic Solvents | Predominantly ortho C-substituted products are formed tandfonline.com. |

| Resorcinol Monomethyl Ether | Alkylation | Aqueous Solution | A mixture of ortho- and para-substituted products, along with resorcinol ethers, is generated tandfonline.com. |

C-Substitution via Electrophilic Aromatic Substitution (EAS)

When introducing new substituents to the aromatic ring of this compound or its precursors, the directing effects of the existing groups govern the regiochemical outcome. The resorcinol core is highly activated towards electrophilic attack. The two hydroxyl groups are strong activating groups and are ortho, para-directors libretexts.org. In the 5-methylresorcinol precursor, the positions ortho and para to the hydroxyl groups are C2, C4, and C6. The methyl group at C5 is also a weak activator and an ortho, para-director.

The combined influence of these groups strongly directs incoming electrophiles to the C4 and C6 positions, which are ortho to one hydroxyl group and para to the other. The C2 position, being sterically hindered by the two adjacent hydroxyl groups, is less favored. The stability of the intermediate arenium ion (sigma complex) determines the product distribution; substitution at the C4 and C6 positions allows for resonance structures where the positive charge is effectively stabilized by the lone pairs of electrons on the oxygen atoms libretexts.orgyoutube.com. The unusually high para-selectivity observed in some electrophilic substitutions, such as thianthrenation, has been attributed to a reversible interconversion of Wheland-type intermediates before an irreversible deprotonation step, allowing the reaction to proceed via the most stable intermediate nih.gov.

Stereoselectivity in the Synthesis of Analogues

While this compound is achiral, many of its analogues possess stereogenic centers, making stereocontrol a critical aspect of their synthesis. This is particularly relevant in the development of pharmaceuticals, where different enantiomers or diastereomers can have vastly different biological activities.

Diastereoselective Synthesis

The introduction of new substituents can create one or more chiral centers. Controlling the relative configuration between these centers is a key diastereoselective challenge. For example, a three-component phenolic Mannich reaction involving an electron-rich phenol, an amine, and a chiral aldehyde can produce chiral o-1,2-diaminoalkyl phenol analogues. In such reactions, the diastereoselectivity can be highly dependent on the reaction conditions. It has been demonstrated that by controlling the reaction temperature, either the anti or syn diastereomer can be selectively prepared, a phenomenon known as temperature-dependent stereodivergence acs.org.

| Reaction Type | Substrates | Temperature | Major Product | Diastereomeric Ratio (anti:syn) |

| Phenolic Mannich | Phenol, Amine, Chiral α-N,N-dibenzylamino aldehyde | -20 °C | anti adduct | High selectivity for anti |

| Phenolic Mannich | Phenol, Amine, Chiral α-N,N-dibenzylamino aldehyde | 60 °C | syn adduct | High selectivity for syn |

Data derived from principles of temperature-dependent stereodivergency in phenolic Mannich reactions acs.org.

Enantioselective Synthesis and Atropisomerism

A significant class of analogues includes biaryl compounds, where two aromatic rings are joined by a single bond. If rotation around this bond is restricted due to steric hindrance, the molecule can exist as stable, non-superimposable mirror images known as atropisomers. The synthesis of a single enantiomer of these axially chiral biaryls is a major focus of modern organic chemistry nih.govresearchgate.net.

Recent advances have produced powerful methods for the atroposelective synthesis of biaryls. These often involve transition-metal catalysis using a chiral ligand or catalyst that can differentiate between the two prochiral faces of the substrate.

Palladium (Pd) Catalysis: High-valent palladium catalysts, combined with chiral transient directing groups, have been used for atroposelective C-H halogenation reactions. This provides access to versatile chiral biaryl scaffolds with excellent stereoselectivity rsc.org.

Rhodium (Rh) Catalysis: Rh(III)-catalyzed C-H activation and intermolecular annulation with alkynes can construct axially chiral biaryl isoquinolones. The stereochemical outcome is determined by steric interactions between the directing group on the amide and the alkyne substrate during the insertion step, leading to high enantioselectivity snnu.edu.cn.

Copper (Cu) Catalysis: A copper-catalyzed atroposelective method for synthesizing biaryl N-oxides has been developed via the de novo formation of the heteroaromatic N-oxide ring, achieving excellent stereoselectivities nih.gov.

Chirality Exchange: An innovative strategy involves the enantioselective synthesis of biphenols from 1,4-diketones through a traceless central-to-axial chirality exchange. Here, the stereochemistry of a chiral center in a precursor molecule dictates the axial chirality of the final biaryl product during an aromatization step nih.gov.

| Metal Catalyst | Reaction Type | Chiral Influence | Enantiomeric Excess (ee) |

| Palladium (Pd) | Atroposelective C-H Halogenation | Chiral transient directing groups | Excellent stereoselectivity reported rsc.org. |

| Rhodium (Rh) | C-H Activation / Annulation | Chiral Rh-complex | Up to >99% ee snnu.edu.cn. |

| Copper (Cu) | De Novo Heteroaromatic N-Oxide Formation | Chiral Ligand | Up to 99:1 er (enantiomeric ratio) nih.gov. |

| N/A (BF₃·OEt₂) | Central-to-Axial Chirality Exchange | Pre-existing stereocenter in precursor | Up to 99:1 er nih.gov. |

This table summarizes various modern approaches to the enantioselective synthesis of biaryl compounds, which are important analogues of resorcinol derivatives.

Advanced Reactivity and Derivatization Chemistry of 3 Benzyloxy 5 Methylphenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic hydroxyl group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. byjus.comucalgary.calibretexts.org This strong activation facilitates reactions under milder conditions than those required for benzene (B151609). ucalgary.ca In 3-(Benzyloxy)-5-methylphenol, the hydroxyl group directs incoming electrophiles to the positions ortho (C2 and C6) and para (C4) to it. The methyl and benzyloxy groups are also ortho, para-directors, but the directing effect of the hydroxyl group is dominant. Consequently, electrophilic substitution occurs preferentially at the C2, C4, and C6 positions.

Halogenation Reactions

Phenols undergo halogenation readily, often without the need for a Lewis acid catalyst, due to the highly activated nature of the aromatic ring. byjus.commlsu.ac.in The reaction of this compound with halogens such as bromine or chlorine is expected to proceed rapidly. The extent of halogenation can be controlled by the choice of solvent and reaction conditions.

When treated with bromine water, phenols typically form polybrominated products, suggesting that this compound would likely yield 2,4,6-tribromo-3-(benzyloxy)-5-methylphenol as a white precipitate. byjus.com To achieve selective monohalogenation, the reaction can be carried out in a solvent of lower polarity, such as carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃), at low temperatures. mlsu.ac.in This approach would favor the formation of a mixture of monobrominated isomers, primarily 2-bromo-3-(benzyloxy)-5-methylphenol and 4-bromo-3-(benzyloxy)-5-methylphenol.

Nitration and Other Electrophilic Functionalizations

The nitration of phenols can be achieved under significantly milder conditions compared to benzene. youtube.com Treatment of this compound with dilute nitric acid at low temperatures is expected to yield a mixture of mononitrated products, specifically 3-(Benzyloxy)-5-methyl-2-nitrophenol and 3-(Benzyloxy)-5-methyl-4-nitrophenol. byjus.com

Using concentrated nitric acid, especially in the presence of a sulfuric acid catalyst, would lead to polysubstitution due to the ring's high reactivity. byjus.commlsu.ac.in This could result in the formation of dinitro or even trinitro derivatives, such as 3-(Benzyloxy)-5-methyl-2,4,6-trinitrophenol. The active electrophile in these reactions is the nitronium ion (NO₂⁺), generated by the protonation of nitric acid by sulfuric acid, followed by the loss of water. masterorganicchemistry.comyoutube.com

Other electrophilic aromatic substitution reactions applicable to phenols include:

Sulfonation: Reaction with concentrated sulfuric acid yields phenolsulfonic acids. At lower temperatures, the ortho-isomer is favored, while higher temperatures favor the para-isomer. mlsu.ac.in

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring. ucalgary.calibretexts.org

Diazo Coupling: Phenols react with diazonium salts in a mildly alkaline solution to form brightly colored azo dyes. mlsu.ac.in

Reactions Involving the Phenolic Hydroxyl Group

Etherification and Esterification

The hydroxyl group of this compound is weakly acidic and can be deprotonated by a strong base, such as sodium hydroxide, to form a sodium phenoxide salt. ck12.org The resulting phenoxide ion is a potent nucleophile and can readily participate in substitution reactions.

Etherification can be achieved via the Williamson ether synthesis, where the phenoxide reacts with an alkyl halide (e.g., methyl iodide) to form an ether. This reaction would convert this compound into 1-(benzyloxy)-3-methoxy-5-methylbenzene.

Esterification occurs when the phenoxide reacts with an acyl halide (e.g., acetyl chloride) or a carboxylic acid anhydride (B1165640) (e.g., acetic anhydride). This reaction yields a phenyl ester, such as 3-(benzyloxy)-5-methylphenyl acetate. Direct esterification with a carboxylic acid is also possible but typically requires an acid catalyst.

Oxidation Pathways and Mechanisms

Phenols are susceptible to oxidation, and the products can vary depending on the oxidant and reaction conditions. Mild oxidation of phenols can yield benzoquinones. libretexts.org For this compound, oxidation could potentially lead to the formation of a substituted ortho- or para-benzoquinone, although this would likely involve complex transformations or cleavage of the substituents.

More recent research has uncovered alternative oxidation pathways. Exposure of phenols to hydroxyl radicals (•OH), generated, for example, by a UV/hydrogen peroxide system, or to UV light alone, can lead to the cleavage of the aromatic ring. nih.gov This process can transform the parent phenol (B47542) into highly reactive and toxic α,β-unsaturated enedials and oxoenals. nih.gov This reaction pathway proceeds through a series of steps involving the addition of oxygen-containing functional groups, ultimately leading to ring opening. nih.gov While specific studies on this compound are not detailed, it is plausible that it would undergo similar transformations under these oxidative conditions, yielding complex dicarbonyl products.

Transformations of the Benzyloxy Moiety

The benzyloxy group (–OCH₂C₆H₅) is a benzyl (B1604629) ether, which serves as a common protecting group for hydroxyl functions in multi-step organic synthesis. The primary and most important transformation of this moiety is its removal through catalytic hydrogenolysis.

This deprotection reaction, known as debenzylation, involves treating this compound with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction cleaves the benzyl C-O bond, liberating the free phenol and producing toluene (B28343) as a byproduct. This process is highly efficient and proceeds under mild conditions, making it a valuable synthetic tool. The resulting product from the debenzylation of this compound is 5-methylbenzene-1,3-diol, also known as orcinol.

Reaction: this compound + H₂ --(Pd/C)--> 5-Methylbenzene-1,3-diol (Orcinol) + Toluene

This transformation highlights the utility of the benzyloxy group as a temporary protecting shield for a phenolic hydroxyl group, which can be cleanly removed at a later synthetic stage.

Cleavage Reactions (Hydrogenation, Acid-catalyzed)

The cleavage of the benzyl ether in this compound is a key transformation, often employed as a deprotection step in multi-step syntheses. This can be achieved through several methods, most notably hydrogenation and acid-catalyzed cleavage.

Hydrogenation:

Catalytic hydrogenation is a common and efficient method for the debenzylation of phenolic ethers. This reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The benzyl group is cleaved, yielding the corresponding phenol and toluene.

| Catalyst | Reagent | Product |

| Pd/C | H₂ | 3-Methyl-5-hydroxyphenol |

The efficiency of this reaction is influenced by factors such as catalyst loading, hydrogen pressure, and reaction temperature. The synergistic effects of metal sites and acid sites can enhance the rate of C–O bond cleavage in related phenolic compounds. rsc.orgosti.gov

Acid-Catalyzed Cleavage:

The ether linkage in this compound can also be cleaved under acidic conditions. Strong acids like trifluoroacetic acid can facilitate this debenzylation, particularly in ortho-substituted phenols. epa.gov The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack or elimination, leading to the formation of the phenol and a benzyl cation, which is subsequently trapped. The choice of acid and reaction conditions is crucial to avoid unwanted side reactions. mdpi.comresearchgate.net

Rearrangement Reactions (e.g., Benzyl Rearrangement)

Rearrangement reactions offer a pathway to structurally diverse molecules from a single starting material. While specific examples for this compound are not extensively documented in the provided search results, the principles of benzyl rearrangements in analogous systems can be applied.

Benzyl rearrangements in benzyl aryl ethers can be catalyzed by acids like polyphosphoric acid (PPA). ccspublishing.org.cn These reactions typically involve the migration of the benzyl group from the oxygen atom to a carbon atom on the aromatic ring, leading to the formation of a C-benzylated phenol. ccspublishing.org.cn The regioselectivity of this rearrangement is influenced by the electronic nature of the substituents on both the phenolic and benzylic moieties. ccspublishing.org.cn Electron-donating groups on the phenolic ring tend to favor the rearrangement. ccspublishing.org.cn Such rearrangements are generally intramolecular processes. nih.gov

The Fries rearrangement is another relevant acid-catalyzed reaction where an aryl ester is converted to a hydroxy aryl ketone. wiley-vch.de While not a direct rearrangement of a benzyl ether, it highlights the potential for acyl group migration under acidic conditions, a principle that could be extended to other migrating groups.

Reactivity at the Benzylic Position

The benzylic position, the carbon atom adjacent to the benzene ring of the benzyl group, is a site of enhanced reactivity. chemistrysteps.comlibretexts.org This heightened reactivity is due to the stabilization of intermediates, such as radicals, carbocations, or carbanions, through resonance with the aromatic ring. chemistrysteps.comlibretexts.orglibretexts.org

Halogenation:

The benzylic position can be selectively halogenated, typically brominated, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. chemistrysteps.comlibretexts.orgyoutube.com This reaction proceeds via a free-radical chain mechanism, where the stability of the intermediate benzylic radical directs the substitution to this specific position. libretexts.org

Oxidation:

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize the benzylic carbon. chemistrysteps.comyoutube.com In the case of a simple benzyl group, this would lead to the formation of a carboxylic acid. libretexts.org The presence of at least one hydrogen atom on the benzylic carbon is a prerequisite for this oxidation to occur. chemistrysteps.com

Derivatization for Advanced Chemical Structures

The versatile reactivity of this compound and its derivatives allows for their incorporation into more complex molecular architectures with potential applications in various fields of chemistry.

Formation of Schiff Bases and Imine Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. semanticscholar.orgredalyc.org Derivatives of this compound, particularly those containing an aldehyde functional group, can readily undergo this reaction. For instance, 4-benzyloxy-2-hydroxybenzaldehyde, a related compound, has been used to synthesize various Schiff bases. doaj.orgresearchgate.netnih.gov These reactions are often carried out by refluxing the reactants in an alcoholic solvent. nih.gov The resulting Schiff bases can exhibit interesting properties and serve as versatile intermediates in organic synthesis. nih.govijpsnonline.com

| Reactant 1 | Reactant 2 | Product Type |

| Aldehyde derivative of this compound | Primary Amine | Schiff Base/Imine |

Complexation with Transition Metal Ions

Schiff base ligands derived from substituted phenols are well-known for their ability to form stable complexes with a wide range of transition metal ions. semanticscholar.org The nitrogen atom of the imine group and the oxygen atom of the phenolic hydroxyl group can act as coordination sites, forming chelate rings with the metal ion. semanticscholar.org The synthesis of these metal complexes often involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent. These complexes have been investigated for their diverse chemical and physical properties. researchgate.netresearchgate.net

Functionalization for Polymeric or Oligomeric Structures

Phenolic compounds are valuable monomers for the synthesis of various polymers. nih.gov Derivatives of this compound can be functionalized to introduce polymerizable groups. For instance, the phenolic hydroxyl group can be used as a nucleophile in condensation polymerizations. The synthesis of polysulfones, for example, can involve the reaction of bisphenols with dihalides. mdpi.com Furthermore, polymerization methods like the Gilch polymerization can be employed to create conjugated polymers from appropriately substituted benzene derivatives, which often contain solubilizing groups like alkyloxy side chains. ripublication.com

Based on a comprehensive search of available scientific literature and spectral databases, detailed experimental spectroscopic data specifically for the compound This compound is not publicly available. While information exists for structurally related compounds, such as derivatives containing the this compound moiety or similar phenols, this data is not directly applicable for a thorough and scientifically accurate analysis of the target compound itself.

The electronic environment of a molecule, which is influenced by the precise arrangement of all its functional groups, dictates its unique spectroscopic signature. Therefore, using data from related but different molecules would lead to an inaccurate and speculative analysis.

Due to the absence of the requisite primary data (¹H NMR, ¹³C NMR, 2D NMR, IR, and Raman spectra) for this compound, it is not possible to generate the detailed, data-driven article as requested in the provided outline. An authoritative and scientifically sound analysis as required by the prompt cannot be constructed without the foundational experimental spectra.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry (MS) and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of novel compounds, providing a highly accurate mass measurement that serves as a primary method for determining the elemental formula. Further structural details are revealed through tandem mass spectrometry (MS/MS), which involves the fragmentation of a selected precursor ion to produce a characteristic spectrum of product ions, shedding light on the molecule's connectivity and bond strengths.

The elemental composition of 3-(Benzyloxy)-5-methylphenol is C₁₄H₁₄O₂. High-resolution mass spectrometry, for instance using a Quadrupole Time-of-Flight (Q-ToF) analyzer, can measure the mass of the molecular ion with exceptional accuracy, typically to within a few parts per million (ppm). This allows for the confident confirmation of the molecular formula by comparing the experimentally measured mass to the calculated theoretical mass.

The expected monoisotopic mass of the neutral molecule [M] and its common adducts in both positive and negative ionization modes are calculated to provide a reference for experimental data. Confirmation of the molecular formula is achieved when the measured mass-to-charge ratio (m/z) aligns with the theoretical value within a narrow mass tolerance window.

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) | Ionization Mode |

| [M+H]⁺ | C₁₄H₁₅O₂⁺ | 215.1067 | Positive |

| [M+Na]⁺ | C₁₄H₁₄O₂Na⁺ | 237.0886 | Positive |

| [M-H]⁻ | C₁₄H₁₃O₂⁻ | 213.0921 | Negative |

This table presents the calculated theoretical exact masses for common ions of this compound. Experimental HRMS data would be expected to match these values closely to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) provides critical information about the molecular structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound ([C₁₄H₁₄O₂]⁺˙, m/z 214.0994), the fragmentation pattern is dictated by the relative strengths of its chemical bonds. The ether linkage and the benzylic position are particularly susceptible to cleavage.

A primary and highly characteristic fragmentation pathway for benzylic ethers involves the cleavage of the C-O bond, leading to the formation of a stable benzyl (B1604629) cation or, more commonly, its rearranged and highly stable tropylium (B1234903) ion (m/z 91). This is often the base peak in the mass spectra of such compounds. The other part of the molecule would form a radical species. Another significant fragmentation involves the loss of the entire benzyl group, followed by further fragmentation of the remaining methylphenol structure.

Key predicted fragmentation pathways include:

Formation of the Tropylium Ion: The most prominent fragmentation is the cleavage of the benzyl-oxygen bond, yielding the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91. This is a hallmark of compounds containing a benzyl group.

Loss of the Phenolic Moiety: Cleavage can also result in the formation of an ion corresponding to the 3-methylphenol portion of the molecule.

Ring Fragmentation: The aromatic rings themselves can undergo cleavage, typically resulting in the loss of small neutral molecules like carbon monoxide (CO) or acetylene (B1199291) (C₂H₂), leading to smaller fragment ions.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Formula |

| 214.1 | 91.1 | C₇H₇O• | Tropylium ion, [C₇H₇]⁺ |

| 214.1 | 123.1 | C₇H₇• | [HOC₆H₃(CH₃)O]⁺ |

| 214.1 | 185.1 | CHO | [C₁₃H₁₃O]⁺ |

| 91.1 | 65.1 | C₂H₂ | [C₅H₅]⁺ |

This table outlines the predicted fragmentation patterns for this compound based on established principles of mass spectrometry. The m/z 91 fragment is expected to be a dominant feature of the MS/MS spectrum.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

While no specific crystal structure for this compound is publicly available, analysis of closely related benzyloxy-phenol derivatives provides significant insight into the expected structural parameters. X-ray diffraction (XRD) on a single crystal provides the most definitive structural information, detailing atomic coordinates from which precise bond lengths, bond angles, and torsional angles can be determined. This technique also illuminates how molecules arrange themselves in the solid state, revealing the crystal packing and the network of intermolecular interactions.

The analysis of bond lengths and angles reveals the hybridization and electronic environment of the atoms. In benzyloxy-phenol structures, the C-C bond lengths within the aromatic rings are typically intermediate between single and double bonds, averaging around 1.39 Å, characteristic of aromatic systems. The C-O bond of the phenol (B47542) group is generally shorter than the C-O bond of the benzyl ether, reflecting the influence of the aromatic ring on the phenolic oxygen's lone pairs. Torsional angles, such as the C-O-C-C dihedral angle of the ether linkage, define the conformation of the molecule and the relative orientation of the two aromatic rings. For instance, in the related compound (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol, the benzyloxy ring is inclined to the central benzene (B151609) ring by 27.66 (11)°. researchgate.net

| Parameter | Atoms Involved | Typical Value (Å or °) | Significance |

| Bond Length | C(aromatic)-C(aromatic) | ~1.39 Å | Aromatic character |

| Bond Length | C(aromatic)-O(phenol) | ~1.36 Å | Partial double bond character |

| Bond Length | C(aromatic)-O(ether) | ~1.37 Å | Standard ether linkage to ring |

| Bond Length | O(ether)-C(benzyl) | ~1.45 Å | Standard ether linkage |

| Bond Angle | C-O-H (Phenol) | ~109° | sp³ hybridization of oxygen |

| Bond Angle | C-O-C (Ether) | ~118° | Steric influence of aromatic rings |

| Torsional Angle | C(ar)-O-C(benzyl)-C(ar) | Variable | Defines molecular conformation |

This table presents typical bond parameters expected for this compound, based on data from structurally similar compounds analyzed by X-ray diffraction. researchgate.netlibretexts.org

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent interactions. For phenolic compounds, hydrogen bonding is a dominant directive force. The hydroxyl group of the phenol can act as a hydrogen bond donor, forming strong O-H···O or O-H···N bonds with acceptor atoms on neighboring molecules, often leading to the formation of chains or dimers.

In addition to hydrogen bonding, weaker interactions play a crucial role in stabilizing the crystal structure:

π–π Stacking: The aromatic rings can interact through π–π stacking, where the electron-rich faces of the rings align. These interactions are observed in related structures, with inter-centroid distances around 3.7 Å. researchgate.net

C–H···π Interactions: Hydrogen atoms attached to carbon can interact with the π-system of an aromatic ring, further stabilizing the packing.

In the crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol, molecules are linked into zigzag chains via C—H···O hydrogen bonds, and these chains are further linked by π–π interactions, forming slabs. researchgate.net Such layered or chained motifs are common in the crystal packing of molecules with both hydrogen-bonding capabilities and extended aromatic systems.

| Interaction Type | Atoms/Groups Involved | Typical Distance/Geometry | Effect on Crystal Packing |

| Hydrogen Bonding | O-H ··· O | O···O distance ~2.7-3.0 Å | Formation of dimers, chains, or sheets |

| π–π Stacking | Aromatic Ring ↔ Aromatic Ring | Inter-planar distance ~3.4-3.8 Å | Stabilizes layered structures |

| C–H···π Interaction | C-H ↔ Aromatic Ring | H···π centroid distance ~2.5-2.9 Å | Connects molecules into 3D networks |

| Van der Waals Forces | All atoms | Contact at van der Waals radii | General space-filling and cohesion |

This table summarizes the key intermolecular interactions that are expected to govern the crystal packing of this compound, based on observations from related crystal structures. researchgate.net

Computational and Theoretical Chemistry of Benzyloxylated Phenols

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure and geometry of phenolic compounds. nih.govijrte.org By utilizing functionals like B3LYP in combination with various basis sets, it is possible to obtain highly accurate predictions of molecular properties. nih.govnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step that seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. mdpi.com For 3-(Benzyloxy)-5-methylphenol, this process involves determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The molecule possesses considerable conformational flexibility, primarily due to the rotation around the C-O-C ether linkage of the benzyloxy group.

DFT calculations, typically using the B3LYP functional with a 6-311+G(d,p) basis set, can be employed to identify the global minimum energy conformation and other low-energy conformers. nih.gov The analysis of the potential energy surface reveals the rotational barriers and the relative stability of different spatial arrangements. For a related compound, 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, DFT calculations showed good agreement between optimized and experimentally determined X-ray diffraction structures. nih.gov

Table 1: Representative Optimized Geometrical Parameters for Substituted Phenols (Note: Data is illustrative of typical values obtained for phenolic structures via DFT calculations, as specific data for this compound is not readily available in the cited literature.)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-O (phenolic) | 1.37 Å |

| O-H (phenolic) | 0.97 Å | |

| C-O (ether) | 1.38 Å | |

| O-CH₂ (ether) | 1.43 Å | |

| Bond Angle | C-O-H | 109.0° |

| C-C-O (phenolic) | 119.5° | |

| C-O-CH₂ | 118.0° | |

| Dihedral Angle | C-C-O-CH₂ | Variable (defines conformation) |

This is an interactive data table. Users can sort and filter the data as needed.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity. nih.gov For phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom, reflecting their electron-donating nature. In this compound, the electron density of the HOMO is expected to be concentrated on the substituted phenol ring, while the LUMO may be distributed across the benzyloxy group. DFT calculations provide precise energy values for these orbitals, allowing for the quantification of the energy gap and other electronic properties. nih.govejosat.com.tr

Table 2: Calculated Frontier Orbital Energies and Related Parameters for a Benzyloxylated Biphenyl Analog (Source: Data adapted from calculations on 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid at the B3LYP/6–311+ G(d,p) level. nih.gov)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.1121 |

| ELUMO | -1.7784 |

| Energy Gap (ΔE) | 4.3337 |

This is an interactive data table. Users can sort and filter the data as needed.

Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. uni-muenchen.dewalisongo.ac.id In an MEP map, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, prone to nucleophilic attack, are colored blue. researchgate.net For this compound, the most negative potential (red) is expected around the phenolic oxygen atom, indicating it as a primary site for interaction with electrophiles or for hydrogen bonding. Positive potentials (blue) would likely be found around the hydroxyl hydrogen. researchgate.net

The Fukui function is another descriptor derived from DFT that provides more quantitative insight into the local reactivity of different atomic sites within a molecule. ymerdigital.com It helps to identify the most likely sites for nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density upon the addition or removal of an electron. semanticscholar.org For phenols, such analysis typically confirms the high reactivity of the oxygen atom and specific positions on the aromatic ring. ymerdigital.com

Quantum Chemical Descriptors and Reactivity Prediction

Beyond FMO and MEP analysis, a range of quantum chemical descriptors can be calculated to predict the reactivity of benzyloxylated phenols with greater detail.

Bond Dissociation Enthalpies (BDEs) and Proton Affinities

The O-H Bond Dissociation Enthalpy (BDE) is a critical parameter for assessing the antioxidant potential of phenolic compounds. It represents the energy required to homolytically break the O-H bond to form a phenoxyl radical. pan.olsztyn.pl A lower BDE indicates a greater ability to donate a hydrogen atom to scavenge free radicals. DFT methods, particularly B3LYP, have been shown to reliably predict O-H BDEs in phenols, with deviations from experimental values often within 2-3 kcal/mol. pan.olsztyn.pl The presence of electron-donating groups, such as methyl and benzyloxy, on the phenol ring is expected to lower the BDE of this compound, thereby enhancing its antioxidant capacity by stabilizing the resulting phenoxyl radical. pan.olsztyn.plnih.gov

Proton affinity (PA) measures the gas-phase basicity of a molecule and is related to the deprotonation enthalpy. It provides insight into the acidity of the phenolic proton. This value can also be computed accurately using DFT.

Table 3: Representative Calculated O-H Bond Dissociation Enthalpies for Phenolic Compounds (Note: Values are illustrative and represent typical BDEs for substituted phenols calculated via DFT.)

| Compound | BDE (kcal/mol) |

|---|---|

| Phenol | 85.5 - 88.0 |

| Substituted Phenols (with electron-donating groups) | 77.0 - 83.0 |

This is an interactive data table. Users can sort and filter the data as needed.

Simulation of Reaction Pathways and Identification of Transition States

DFT calculations are instrumental in elucidating reaction mechanisms by simulating the entire reaction pathway from reactants to products. ccspublishing.org.cn This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy barrier. nih.gov For benzyloxylated phenols, potential reactions include electrophilic aromatic substitution on the activated phenol ring, O-alkylation, or oxidation reactions. researchgate.netnih.gov

For instance, the mechanism of arylation or hydroxylation of a phenol can be modeled. nih.govnih.gov DFT computations can identify the transition state geometry and the associated energy barrier, clarifying whether a reaction proceeds via a concerted mechanism or a stepwise pathway involving intermediates. nih.gov These simulations provide a detailed, atomistic understanding of the factors controlling reaction outcomes and selectivity. ccspublishing.org.cn

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing for the examination of the time-dependent behavior of a molecular system. For benzyloxylated phenols, MD simulations can reveal how these molecules interact with each other and with their environment, providing a dynamic picture of the non-covalent forces at play. These simulations track the motions of atoms over time, governed by a force field that describes the potential energy of the system. The resulting trajectories offer a wealth of information on conformational changes, solvent effects, and the stability of intermolecular assemblies.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify the specific atoms involved in intermolecular contacts and their relative strengths.

Below is a representative data table illustrating the percentage contributions of various intermolecular contacts to the Hirshfeld surface, based on analyses of similar benzyloxylated phenol structures.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | ~45.7 |

| C···H/H···C | ~34.6 |

| O···H/H···O | ~13.6 |

| C···C | < 5.0 |

| Other | < 2.0 |

Note: The data in this table is illustrative and based on the analysis of a structurally related compound, 2,2′-{(1E,1′E)-[1,2-phenylenebis(azanylylidene)]bis(methanylylidene)}bis(5-benzyloxy)phenol, to provide a plausible representation for this compound. nih.gov

Investigation of Non-Covalent Interactions (e.g., C-H···π, π–π stacking)

Beyond the contacts quantified by Hirshfeld analysis, specific non-covalent interactions such as C-H···π and π–π stacking are crucial in dictating the supramolecular architecture of benzyloxylated phenols. The presence of multiple aromatic rings in this compound—the phenol ring and the benzyl (B1604629) ring—creates opportunities for these types of interactions.

C-H···π interactions involve a C-H bond acting as a hydrogen bond donor and a π-system (an aromatic ring) acting as the acceptor. These interactions, though weaker than classical hydrogen bonds, are numerous in organic molecules and collectively contribute significantly to molecular recognition and crystal packing. In the case of this compound, C-H bonds from the methyl group or the aromatic rings can interact with the electron-rich faces of adjacent aromatic rings.

π–π stacking refers to the attractive, non-covalent interactions between aromatic rings. These interactions are fundamental to the structure of DNA, proteins, and many organic materials. In the solid state of benzyloxylated phenols, π–π stacking can occur between the phenyl rings of neighboring molecules, contributing to the formation of layered or columnar structures. The geometry of these interactions can vary, including face-to-face and offset (parallel-displaced) arrangements. Studies on related compounds have shown that C-H···π and π–π stacking interactions can consolidate the crystal packing, often forming molecular sheets or layers. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for these predictions.

Simulated NMR and IR Spectra for Comparative Analysis

Theoretical calculations, particularly using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to simulate the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound. nih.gov

Simulated NMR Spectra: The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Computational methods can predict these shifts with a reasonable degree of accuracy, aiding in the assignment of experimental spectra. The table below presents a plausible set of predicted chemical shifts for this compound, based on the expected electronic environments of the different protons and carbons.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic -OH | 4.5 - 5.5 | - |

| Benzyl -CH₂- | ~5.0 | ~70 |

| Methyl -CH₃ | ~2.3 | ~21 |

| Aromatic C-H (Phenol Ring) | 6.3 - 6.5 | 102 - 115 |

| Aromatic C-H (Benzyl Ring) | 7.2 - 7.5 | 127 - 129 |

| Aromatic C-O (Phenol Ring) | - | ~158 |

| Aromatic C-O (Benzyl Moiety) | - | ~137 |

| Aromatic C-C (Phenol Ring) | - | 110 - 140 |

| Aromatic C-C (Benzyl Ring) | - | 128 - 137 |

Note: These are estimated values based on typical chemical shifts for similar functional groups and are intended for illustrative purposes.

Simulated IR Spectra: Infrared spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. These theoretical spectra are often scaled to correct for systematic errors in the calculations. The following table lists some of the characteristic predicted vibrational frequencies for this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (phenolic) | ~3600 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (ether) | 1200 - 1250 |

| C-O stretch (phenol) | 1150 - 1200 |

| O-H bend (phenol) | ~1350 |

Note: These are representative values for the specified functional groups and serve as an illustrative guide.

By comparing these simulated spectra with experimental data, researchers can gain confidence in their structural assignments and obtain a deeper understanding of the molecule's vibrational and electronic properties.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Synthetic Intermediates for Complex Organic Molecules

3-(Benzyloxy)-5-methylphenol functions as a crucial precursor in multi-step synthetic sequences, enabling the efficient construction of intricate organic molecules. The benzyloxy group provides a stable protecting shield for the phenolic hydroxyl, which can be selectively removed under specific conditions in later synthetic stages, while the methyl group influences the electronic properties and steric environment of the aromatic ring.

The structural motif present in this compound is found in various natural products, making it and its isomers valuable starting materials in total synthesis. The controlled reactivity of the molecule allows for the stepwise elaboration of complex frameworks. A notable example is the use of its isomer, 4-benzyloxy-3-methylphenol, in the stereocontrolled total synthesis of Heliannuol K. jst.go.jp In this synthesis, the protected phenol (B47542) is the foundational aromatic piece upon which the characteristic eight-membered ring of the final natural product is constructed through a sequence of reactions including etherification and ring-closing metathesis. jst.go.jp The use of such benzyloxy-protected phenols is a testament to their utility in building up the core structures of bioactive natural products. nii.ac.jpnih.gov

Table 1: Examples of Natural Product Synthesis Involving Benzyloxy Methylphenol Scaffolds

| Natural Product | Precursor/Intermediate | Key Synthetic Steps |

| Heliannuol K | 4-Benzyloxy-3-methylphenol | Etherification, Ring-Closing Metathesis, Hydrogenation |

Heterocyclic compounds are of immense interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties. mdpi.comsciencescholar.us this compound serves as an excellent starting point for creating various heterocyclic systems. For instance, derivatives of this compound, such as 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, can undergo intramolecular cyclization reactions to form chromane (B1220400) and chromene skeletons. unimi.it These bicyclic ether structures are present in a wide array of bioactive natural products and synthetic compounds. unimi.it The synthesis of these heterocyclic frameworks often involves a thermal cyclization step, which transforms the linear precursor into the desired ring system, demonstrating the utility of the benzyloxy phenol derivative as a scaffold for complex molecular construction. unimi.it

Table 2: Heterocyclic Compounds Synthesized from this compound Derivatives

| Precursor | Resulting Heterocycle | Synthetic Method |

| 3-(Propargyloxy)-5-benzyloxy-benzoic acid methyl ester | Methyl 5-(benzyloxy)-2H-chromene-7-carboxylate | Thermal Cyclization |

| 3-(Propargyloxy)-5-benzyloxy-benzoic acid methyl ester | Methyl 7-(benzyloxy)-4H-chromene-5-carboxylate | Thermal Cyclization |

Isotopically labeled compounds are indispensable tools in mechanistic studies, metabolic research, and quantitative analysis. The synthesis of deuterated analogues of biologically important molecules, such as α-tocopherol (Vitamin E), can be achieved using building blocks derived from benzyloxy methylphenols. For example, the related isomer 4-Benzyloxy-2-(D3)-methylphenol has been specifically synthesized as a key building block for introducing a deuterated methyl group into the tocopherol structure. researchgate.net This approach involves the reduction of salicylic (B10762653) acids or alcohols to create the methylphenol core, followed by deuteration. researchgate.net The use of such specifically labeled precursors is a powerful strategy for accessing complex deuterated molecules for advanced scientific investigation.

Functional Materials Development

The chemical structure of this compound also lends itself to the development of functional materials, where it can be incorporated as a monomer or a key component in the synthesis of polymers and performance-enhancing additives.

The benzyloxy phenol moiety is a chromophore that can be incorporated into larger molecules designed to absorb ultraviolet (UV) radiation. Compounds that absorb UV light are critical for protecting materials from photodegradation. hpu2.edu.vn For instance, Schiff bases derived from benzyloxy-containing phenols, such as (E)-2-(((4-(benzyloxy)phenyl)imino)methyl)phenol, have been synthesized and shown to exhibit strong UV absorption properties. hpu2.edu.vnresearchgate.net These molecules are designed to dissipate harmful UV energy, with an absorption region extending from 240 nm to 390 nm. hpu2.edu.vn Such compounds have potential applications as UV absorbers and stabilizers for plastics, paints, and inks, preventing degradation and extending the service life of the materials. hpu2.edu.vnepo.org

Table 3: Performance of a UV Absorber Derived from a Benzyloxy Phenol Structure

| Compound | Maximum Absorption Peak (λmax) | UV Absorption Range | Potential Application |

| (E)-2-(((4-(benzyloxy)phenyl)imino)methyl)phenol | 350 nm | 240 nm - 390 nm | UV absorber for polymers and coatings |

Phenolic compounds are important monomers in the synthesis of various polymers, including polyesters, polycarbonates, and specialty resins. mdpi.com The 5-methylphenol portion of the target molecule is a structural component in monomers used for creating polymers with specific properties. For example, Schiff base monomers like 2-(4-bromobenzylideneamino)-5-methylphenol have been used to synthesize polyphenol derivatives through oxidative polycondensation. researchgate.net Furthermore, lignin-derived phenolic monomers, which share structural similarities, are being explored for creating biobased thermoplastics and thermoset polymers. mdpi.com The presence of the reactive phenolic hydroxyl group (once deprotected from the benzyl (B1604629) ether) allows for incorporation into polymer chains via various polymerization techniques, such as those used to produce poly(p-phenylenevinylene) (PPV) derivatives like MDMO-PPV, which are soluble and processable for use in electronic devices. ripublication.com

Catalytic Applications as Ligands or Precursors

Extensive literature searches did not yield specific research findings on the application of this compound as a ligand or a precursor in catalytic processes. While the broader class of phenol derivatives sees wide use in catalysis, for example as ligands in transition-metal-catalyzed cross-coupling reactions or as precursors for more complex catalytic structures, no detailed studies were identified that specifically utilize the this compound scaffold for these purposes.

The potential for a molecule like this compound to act as a ligand stems from the presence of the hydroxyl group and the ether linkage, which contain lone pairs of electrons that could coordinate to a metal center. Modification of the hydroxyl group or the aromatic rings could further tailor its electronic and steric properties for specific catalytic applications.

As a precursor, this compound could theoretically be used to synthesize more complex ligands or catalytic materials. The benzyl ether can serve as a protecting group for the phenolic hydroxyl, allowing for selective functionalization at other positions on the aromatic ring before its removal. However, specific examples of this strategy in the context of catalyst synthesis are not documented in the reviewed literature.

Given the absence of direct research on the catalytic applications of this compound, no data tables or detailed research findings can be presented. The scientific community has yet to explore this specific compound in the realm of catalysis.

Green Chemistry Principles and Methodologies in the Context of 3 Benzyloxy 5 Methylphenol Research

Development of Solvent-Free and Reduced-Solvent Reaction Conditions

A primary goal of green chemistry is to minimize or eliminate the use of conventional organic solvents, which contribute significantly to process waste and environmental pollution. The traditional synthesis of aryl benzyl (B1604629) ethers, such as 3-(Benzyloxy)-5-methylphenol, often relies on the Williamson ether synthesis, which typically employs polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone. tandfonline.com Research has demonstrated that such reactions can be effectively conducted under solvent-free or solid-liquid phase conditions, drastically reducing waste.

One successful approach involves simply grinding the reactants—a phenol (B47542), an alkyl halide, and a base like anhydrous potassium carbonate—in a mortar at room temperature. researchgate.net This mechanochemical method can produce phenyl ethers in good to excellent yields without any solvent. researchgate.net The efficiency of these solvent-free reactions can be enhanced by the addition of a phase-transfer catalyst (PTC). For the benzylation of phenols, catalysts such as triethylbenzylammonium chloride (TEBAC) have been used under microwave irradiation to achieve high chemoselectivity for O-alkylation over C-alkylation. researchgate.net Polyethylene glycol (PEG), particularly PEG400, has also been employed as a catalyst in solvent-free etherification of phenols, highlighting its dual role as a PTC and a benign reaction medium. researchgate.net These solvent-less protocols offer clear advantages in terms of reduced waste, simplified work-up procedures, and lower environmental impact.

| Parameter | Conventional Method (e.g., Williamson Ether Synthesis) | Solvent-Free Method (Proposed) |

|---|---|---|

| Reactants | 5-Methylresorcinol, Benzyl Bromide, K₂CO₃ | 5-Methylresorcinol, Benzyl Bromide, K₂CO₃ |

| Solvent | Acetone or DMF tandfonline.com | None (solid-phase grinding) researchgate.net |

| Catalyst | Often none, or KI | Optional: Phase-Transfer Catalyst (e.g., TEBAC, PEG400) researchgate.netresearchgate.net |

| Work-up | Solvent evaporation, extraction, washing | Direct filtration, simple washing |

| Environmental Impact | High (VOC emissions, solvent waste) | Low (minimal waste) |

Implementation of Microwave-Assisted Syntheses for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter timeframes. nih.gov This technology is particularly well-suited for the synthesis of ethers. Conventional heating methods for the benzylation of alcohols can take hours, whereas microwave irradiation can reduce reaction times to mere minutes while maintaining excellent yields. nih.govnih.gov

The application of microwave heating to solvent-free systems is especially synergistic from a green chemistry perspective. Studies on the benzylation of phenols under solvent-free, solid-liquid phase conditions have shown that microwave irradiation is highly effective. researchgate.net For instance, the reaction of various phenols with benzyl halides in the presence of potassium carbonate and a phase-transfer catalyst can be completed in minutes under microwave irradiation, compared to several hours with conventional heating. researchgate.netasianpubs.org This rapid, high-yield synthesis minimizes the potential for side reactions and decomposition of products, making MAOS a prime candidate for the efficient and eco-friendly production of this compound. eurekaselect.comorganic-chemistry.org

| Reaction Type | Heating Method | Typical Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Benzylation of Alcohols | Conventional | Hours | Good to Excellent | nih.gov |

| Benzylation of Alcohols | Microwave | Minutes | Good to Excellent | nih.gov |

| Benzylation of Phenols (Solvent-Free) | Conventional | Hours | Variable | researchgate.net |

| Benzylation of Phenols (Solvent-Free) | Microwave | 2-10 minutes | High (89-96%) | researchgate.net |

Design and Application of Sustainable Catalytic Systems

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency and selectivity while minimizing waste. The synthesis of this compound can benefit from various sustainable catalytic approaches that replace stoichiometric reagents and allow for catalyst recovery and reuse.

Heterogeneous Catalysts: Solid catalysts such as zeolites, clays, and alumina-supported metal salts offer significant environmental advantages because they can be easily separated from the reaction mixture by filtration and are often reusable. whiterose.ac.ukacs.org For the alkylation of phenols, catalysts exhibiting Lewis acidity have been successfully applied. whiterose.ac.uk For instance, alumina-supported sodium salts have been shown to effectively catalyze the etherification of phenolic compounds. rsc.org

Recyclable Homogeneous Catalysts: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. beilstein-journals.orgnih.gov Their negligible vapor pressure makes them environmentally benign alternatives to volatile organic compounds. In the context of ether synthesis, specific ionic liquids like 1-butyl-3-methylimidazolium bromide ([bmim][Br]) have been used to cleave ethers, and Brønsted acidic ionic liquids have been developed for alkylation reactions. organic-chemistry.orgnih.govacs.org Their recyclability makes them a sustainable choice for promoting reactions like the synthesis of this compound. rsc.org

Palladium-Based Catalysts: Advanced catalytic systems using palladium have been developed for the benzylation of phenols under neutral conditions. One method involves the decarboxylative etherification of aryl benzyl carbonates, which proceeds efficiently in the presence of a palladium catalyst. organic-chemistry.org This avoids the need for a base and produces only volatile byproducts. Another palladium-catalyzed approach allows for the direct nucleophilic substitution of benzyl methyl carbonates with phenols, again under neutral conditions, providing a clean route to aryl benzyl ethers. organic-chemistry.org

| Catalyst Type | Example | Key Advantages | Applicable Reaction |

|---|---|---|---|

| Heterogeneous Solid Acid | Zeolites, Alumina-supported salts whiterose.ac.ukrsc.org | Easy separation, reusability, reduced waste. | Alkylation/Etherification of phenols. |

| Phase-Transfer Catalyst | Tetrabutylammonium (B224687) bromide (TBAB) researchgate.net | Enables reactions in water or solvent-free conditions. | Williamson Ether Synthesis. |

| Ionic Liquid | [HIMA]OTs, [bmim][Br] organic-chemistry.orgnih.gov | Recyclable, low volatility, can act as solvent and catalyst. | Alkylation of phenols. |

| Transition Metal | Pd(η³-C₃H₅)Cp/DPEphos organic-chemistry.org | High efficiency, neutral reaction conditions. | Decarboxylative benzylation of phenols. |

Optimization for Atom Economy and Waste Minimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. The classic Williamson ether synthesis, a likely route to this compound, suffers from poor atom economy. wikipedia.orgchemistrysteps.com In this reaction, 5-methylresorcinol would be deprotonated by a base (e.g., NaH or K₂CO₃) and then reacted with a benzyl halide (e.g., benzyl bromide).

The atom economy for this process is calculated as: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the reaction of 5-methylresorcinol (C₇H₈O₂, MW ≈ 124.14) with benzyl bromide (C₇H₇Br, MW ≈ 171.04) and potassium carbonate (K₂CO₃, MW ≈ 138.21, used as base), the desired product is this compound (C₁₄H₁₄O₂, MW ≈ 214.26). Even in a simplified view where K₂CO₃ is treated as a reagent, the atom economy is low due to the formation of inorganic salt byproducts (e.g., KBr) and other species (e.g., KHCO₃) that are considered waste. wikipedia.org

To improve atom economy and minimize waste, alternative synthetic routes are preferable. Palladium-catalyzed reactions that use benzyl carbonates as the benzylating agent are more atom-economical, as the primary byproduct is carbon dioxide (CO₂), a volatile and low-molecular-weight substance. organic-chemistry.org Furthermore, adopting catalytic systems over stoichiometric reagents inherently minimizes waste generation. silicycle.com Each catalytic cycle regenerates the active species, avoiding the production of large quantities of spent reagents.

Exploration of Alternative, Environmentally Benign Reagents and Reaction Media

The selection of reagents and solvents is critical to the environmental footprint of a chemical process. Green chemistry encourages the replacement of hazardous substances with safer, more sustainable alternatives.

Benign Reagents: Benzyl halides, commonly used in ether synthesis, are lachrymatory and toxic. A much safer and environmentally benign alternative is dimethyl carbonate (DMC). google.com DMC is a non-toxic reagent that can serve as a methylating agent, producing only methanol (B129727) and CO₂ as byproducts. researchgate.netresearchgate.net By extension, benzyl carbonates, such as benzyl methyl carbonate, can be used as effective benzylating agents in palladium-catalyzed reactions, avoiding the use of halides altogether. organic-chemistry.org Another alternative is the use of benzyl p-toluenesulfonate, which can circumvent some of the side reactions, like C-alkylation, that are common with benzyl halides. tandfonline.com

Benign Reaction Media: Replacing volatile organic solvents (VOCs) is a key objective. Several green media have been proven effective for reactions relevant to the synthesis of this compound:

Water: The benzylation of phenols has been successfully achieved in water at room temperature when mediated by a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). researchgate.net

Ionic Liquids (ILs): As non-volatile solvents, ILs can replace traditional VOCs, and their properties can be tuned for specific reactions. They have been used effectively for benzylation reactions and can often be recycled. beilstein-journals.orgrsc.org

Deep Eutectic Solvents (DES): These are mixtures of compounds (e.g., choline (B1196258) chloride and urea) that form a eutectic with a melting point much lower than the individual components. DES are often biodegradable, non-toxic, and inexpensive, and have been used as effective media for the benzylation of phenols. researchgate.net

By combining a benign reagent like benzyl methyl carbonate with a recyclable catalyst in a green medium like a DES or water, a truly sustainable synthetic route to this compound can be designed.

Conclusion and Future Research Directions

Summary of Current Research Advances Pertaining to 3-(Benzyloxy)-5-methylphenol

Research directly focused on this compound is not extensively documented in publicly available literature. However, its structural components—a meta-substituted phenol (B47542), a benzyl (B1604629) ether, and a methyl group—place it within the well-studied class of m-aryloxy phenols. Advances in this broader category serve as a proxy for understanding the potential and current standing of this specific compound. Research on related molecules has primarily centered on their synthesis and utility as intermediates for more complex targets.